(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate
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Overview
Description
(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: is a complex organic compound that features a tert-butyl group, a cyclobutanecarbonyl moiety, and a pyrrolidin-3-ylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting with the preparation of the pyrrolidin-3-ylcarbamate core. This can be achieved through the reaction of pyrrolidin-3-ol with carbamoyl chloride under controlled conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of advanced reactors and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions might result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to the central nervous system.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: can be compared with other similar compounds, such as:
tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate
tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate
tert-Butyl 1-(benzoyl)pyrrolidin-3-ylcarbamate
These compounds share the tert-butyl and pyrrolidin-3-ylcarbamate groups but differ in the nature of the carbonyl-containing ring. The uniqueness of This compound lies in its cyclobutanecarbonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclobutanecarbonyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-7-8-16(9-11)12(17)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,15,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULMRXPOJJYGH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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